B1578528 Nigrocin-OG13

Nigrocin-OG13

Cat. No.: B1578528
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-OG13 is a synthetic antimicrobial peptide (sequence: GLLSGILGAGKHIVCGLSGLK) sourced from the skin of the frog Odorrana grahami . This 21-amino acid peptide is a key subject in anti-infective peptidomics research, demonstrating documented antibacterial and antifungal activity . It has also shown an effect on HIV in laboratory settings when applied in combination with another peptide, OdK1 . The diversity of antimicrobial peptides like this compound in amphibian skin is extreme, and they are a focus of innate immunity studies . Research suggests these peptides can exert their antimicrobial functions through various mechanisms, including disrupting cell walls and forming pores . Provided as a lyophilized powder with a high purity level (≥97%), this compound is presented for non-clinical, non-therapeutic research applications only . All products are for research use only and are not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLSGILGAGKHIVCGLSGLK

Origin of Product

United States

Isolation, Advanced Characterization, and Structural Elucidation of Nigrocin Og13

Methodologies for Nigrocin-OG13 Isolation and Purification from Biological Sources (e.g., Odorrana grahami skin secretions)

The isolation of this compound from the complex mixture of bioactive molecules present in the skin secretions of Odorrana grahami is a meticulous process requiring several stages of purification.

Collection of Skin Secretions: The initial step involves the collection of the raw biological material. Skin secretions from Odorrana grahami are typically obtained through non-lethal methods. A common technique is mild electrical stimulation applied to the dorsal skin surface, which induces the release of granular gland contents. This secretion, a complex peptidome, is then collected by rinsing the frog with deionized water, and the resulting solution is lyophilized (freeze-dried) to produce a stable crude powder for subsequent analysis.

Initial Fractionation and Purification: The lyophilized crude secretion is first reconstituted in an appropriate buffer and subjected to initial fractionation to separate the peptide components from other molecules. This is often achieved using a combination of techniques:

Size-Exclusion Chromatography: The reconstituted secretion is passed through a size-exclusion column, such as Sephadex G-50. proquest.com This method separates molecules based on their size. Peptides like this compound are collected in fractions containing molecules of a similar molecular weight range, effectively separating them from larger proteins and smaller non-peptide components.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fractions from the previous step are then subjected to RP-HPLC, a powerful technique for purifying individual peptides. proquest.comnih.gov The sample is injected into a column (commonly a C8 or C18 column) and a gradient of an organic solvent (like acetonitrile) in an aqueous acidic mobile phase (like trifluoroacetic acid in water) is applied. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. Fractions are collected at specific time intervals, and those containing the peptide of interest are identified for further characterization. This step is often repeated with different gradient conditions or column types to achieve a high degree of purity for this compound. nih.gov

Spectroscopic and Advanced Analytical Techniques for this compound Structural Confirmation (e.g., Mass Fingerprint, cDNA Sequencing for Peptide Sequence)

Once this compound has been purified, its primary structure (the linear sequence of amino acids) must be determined and confirmed. This is accomplished using a combination of protein chemistry and molecular biology techniques.

Mass Spectrometry for Molecular Weight Determination: The precise molecular mass of the purified peptide is determined using mass spectrometry, typically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This technique provides a "peptide mass fingerprint," which is a highly characteristic value for a specific peptide. mtoz-biolabs.com The experimentally measured mass is compared to the theoretical mass calculated from the amino acid sequence once it is known, serving as a crucial confirmation of the peptide's identity and purity.

Automated Edman Degradation for Amino Acid Sequencing: The direct sequencing of the purified peptide is performed using automated Edman degradation. mtoz-biolabs.comnih.govehu.eus This classic method sequentially removes one amino acid at a time from the N-terminus of the peptide. metwarebio.com Each removed amino acid is then identified using HPLC. By repeating this cycle, the N-terminal sequence of the peptide can be determined residue by residue, providing the definitive primary structure of this compound. nih.govehu.eus

cDNA Sequencing for Precursor Polypeptide Characterization: To complement and confirm the peptide sequence, as well as to understand its biosynthesis, molecular cloning techniques are employed. A cDNA library is constructed from messenger RNA (mRNA) extracted from the skin of Odorrana grahami. nih.govresearchgate.net This library is then screened to find the cDNA clone that encodes the precursor protein of this compound. Sequencing this cDNA reveals the full amino acid sequence of the precursor, which typically includes a signal peptide, an acidic spacer region, and finally, the sequence of the mature this compound peptide. researchgate.net This genetic-level information provides unambiguous confirmation of the sequence obtained through Edman degradation.

The following table summarizes the key analytical techniques used in the characterization of this compound.

TechniquePurposeOutcome
Size-Exclusion Chromatography Initial separation of crude secretionFractions containing peptides of a specific size range
RP-HPLC High-resolution purification of individual peptidesIsolation of pure this compound
Mass Spectrometry (MALDI-TOF) Determination of precise molecular mass"Mass fingerprint" confirming peptide identity and purity
Automated Edman Degradation Direct N-terminal amino acid sequencingStep-by-step determination of the primary amino acid sequence
cDNA Library Sequencing Determination of the precursor protein sequenceConfirmation of the mature peptide sequence and elucidation of its biosynthetic pathway

Determination of this compound Primary, Secondary, and Tertiary Structure in Solution

The complete structural understanding of a peptide involves determining its primary, secondary, and tertiary structures.

Primary Structure: Through the combined application of Edman degradation and cDNA sequencing, the primary structure of this compound has been determined to be a 21-amino acid peptide. novoprolabs.com

The specific amino acid sequence is presented in the table below.

This compound Primary Amino Acid Sequence
Gly-Leu-Leu-Ser-Gly-Ile-Leu-Gly-Ala-Gly-Lys-His-Ile-Val-Cys-Gly-Leu-Ser-Gly-Leu-Lys
One-Letter Code: GLLSGILGAGKHIVCGLSGLK

Secondary and Tertiary Structure: Detailed experimental studies on the secondary and tertiary structure of this compound in solution are not extensively documented in the available scientific literature. The determination of these higher-order structures typically requires techniques such as Circular Dichroism (CD) spectroscopy to assess secondary structural elements (e.g., α-helices, β-sheets) and Nuclear Magnetic Resonance (NMR) spectroscopy for a complete three-dimensional structure determination in solution.

However, this compound contains a single cysteine residue, which is a common feature in many antimicrobial peptides isolated from Rana species. In related peptides, this cysteine often forms an intramolecular disulfide bridge with a second cysteine residue to create a C-terminal loop structure known as a "Rana box." While this compound has only one cysteine in its determined sequence, this feature is structurally significant within the broader family of nigrocin peptides and is crucial for their biological activity. researchgate.net Without further experimental data, the precise folding and conformation of this compound in solution remain to be fully elucidated.

Synthetic Methodologies and Chemical Derivatization of Nigrocin Og13 and Analogues

Strategies for the Total Synthesis of Nigrocin-OG13

The total synthesis of a peptide like this compound can be approached through several strategies, primarily categorized as linear or convergent. The choice depends on factors such as peptide length, complexity, and desired scale.

Easier Purification: Intermediates are smaller and easier to purify, and final impurities are often significantly different in size from the target peptide, simplifying the final purification process. aiche.org

Reduced Risk of Errors: The synthesis of shorter fragments reduces the likelihood of deletion or truncation impurities that can occur during long, repetitive synthetic cycles. aiche.org

A powerful technique used in convergent synthesis is Native Chemical Ligation (NCL), where an unprotected peptide fragment with a C-terminal thioester is reacted with another peptide fragment having an N-terminal cysteine residue. scholarsresearchlibrary.com This reaction forms a native amide bond at the ligation site, enabling the assembly of large peptides and even small proteins. scholarsresearchlibrary.com

The synthesis of peptides demands high precision to control their chemical and spatial arrangement.

Stereoselectivity is paramount to ensure that the chirality of the amino acids is maintained. Natural amino acids are typically in the L-configuration, and any racemization during the coupling steps would lead to diastereomeric impurities that are difficult to separate and can drastically alter the peptide's biological activity. Modern coupling reagents and protocols are designed to minimize this risk.

Chemoselectivity refers to the ability to modify a specific functional group in the presence of other, similar functional groups. This is crucial throughout peptide synthesis.

Protecting Groups: During synthesis, the reactive side chains of amino acids (e.g., the amine group in lysine's side chain or the carboxyl group in aspartic acid's) must be temporarily masked with protecting groups. These groups must be stable during the peptide chain elongation but removable at the end of the synthesis without damaging the peptide. The Fmoc/tBu strategy is a widely used chemoselective approach in SPPS. explorationpub.com

Selective Modifications: Chemoselective reactions allow for the site-specific modification of peptides to introduce new functionalities. For instance, methods have been developed for the selective transformation of methionine residues into functional homocysteine derivatives or for modifying ornithine residues to create advanced glycation end-products. rsc.orgnih.gov Such transformations can be used to create peptide analogues with unique properties or to attach labels for analytical studies. rsc.org

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of peptide analogues aims to improve upon the properties of the parent molecule, such as enhancing antimicrobial potency, increasing stability against enzymatic degradation, or reducing toxicity to host cells. frontiersin.org

Modifying the amino acid composition is a primary strategy for enhancing peptide function. Synthetic peptides containing modified amino acid residues can exhibit greater resistance to proteases, which are enzymes that degrade peptides. mdpi.com

Incorporation of D-Amino Acids: Since proteases are stereospecific for L-amino acids, substituting some residues with their D-amino acid counterparts can significantly increase the peptide's stability and half-life. frontiersin.orgfrontiersin.org

Use of Non-Canonical Amino Acids: Introducing unnatural amino acids can also hinder protease recognition and improve stability. mdpi.comfrontiersin.org

Amidation: Amidation of the C-terminus is a common modification that removes the negative charge of the carboxyl group and can improve structural stability and resistance to certain proteases. google.com

Hydrophobicity and Charge: The antimicrobial activity of peptides is often linked to their amphipathic structure, charge, and hydrophobicity. frontiersin.orgsigmaaldrich.com Systematically replacing amino acids can optimize these parameters to enhance membrane disruption of microbial cells while minimizing damage to host cells.

Creating shortened or combined versions of peptides are powerful strategies in drug discovery.

Truncated peptides are synthesized by systematically removing amino acids from the N- or C-terminus of the parent peptide. This approach helps to identify the minimal sequence required for antimicrobial activity, leading to smaller, more cost-effective molecules for potential therapeutic development. nih.gov

Chimeric peptides are engineered by fusing structural or functional domains from two or more different peptides. jacc.org This strategy can create novel molecules with combined or enhanced properties. acs.org For example, a fragment of this compound responsible for antimicrobial activity could be fused with a cell-penetrating peptide to improve its uptake into target cells or with a sequence that targets a specific pathogen. frontiersin.orgmdpi.com The synthesis of these chimeric molecules typically follows standard peptide synthesis protocols like SPPS. urosario.edu.coexplorationpub.comjacc.org

Preparation of Labeled this compound for Mechanistic and Binding Studies

To understand how this compound functions at a molecular level, it is often necessary to label it. Labeling allows researchers to track the peptide, quantify its presence in complex mixtures, and study its structure and interactions.

Stable Isotope Labeling (SIL) is a widely used technique where certain atoms in the peptide are replaced with their heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). cpcscientific.comnih.govjpt.com These labeled peptides are chemically identical to their natural counterparts but can be distinguished by mass spectrometry (MS). washington.edu

Quantitative Proteomics: SIL peptides are invaluable as internal standards in MS-based experiments for the precise quantification of the unlabeled peptide in biological samples. cpcscientific.comwashington.edu

NMR Studies: Peptides labeled with ¹³C, ¹⁵N, and/or ²H are essential for nuclear magnetic resonance (NMR) spectroscopy, a powerful technique used to determine the three-dimensional structure of peptides and to study their interactions with other molecules. cpcscientific.comjpt.com The labeled amino acids are typically incorporated during solid-phase peptide synthesis. cpcscientific.com

Radiolabeling involves incorporating a radioactive isotope, such as iodine-125 (B85253) (¹²⁵I), into the peptide. plos.org This is often achieved by labeling tyrosine residues. Radiolabeled peptides are used for in vivo studies to track the distribution, metabolism, and clearance of the peptide within an organism. plos.org

Data Tables

Table 1: Interactive Research Findings on Peptide Synthesis and Modification

Topic Key Research Finding Citation
Linear Synthesis (SPPS) A method where a peptide is elongated on a solid support, with excess reagents removed by filtration after each step. urosario.edu.co
Convergent Synthesis Improves overall yield for long peptides by synthesizing fragments separately before final ligation. aiche.orgwikipedia.orgscholarsresearchlibrary.com
Native Chemical Ligation A key convergent technique that reacts a peptide-thioester with a Cys-peptide to form a native amide bond. scholarsresearchlibrary.com
Amino Acid Modification Incorporating D-amino acids or non-canonical residues can increase peptide stability against protease degradation. frontiersin.orgmdpi.comfrontiersin.org
Chimeric Peptides Fusing domains from different peptides can create novel molecules with enhanced or combined biological activities. jacc.orgacs.org
Truncated Peptides Synthesizing shortened versions helps identify the minimal active sequence, reducing cost and complexity. nih.gov
Stable Isotope Labeling (SIL) Using heavy isotopes (¹³C, ¹⁵N) allows for precise quantification by mass spectrometry and structural analysis by NMR. cpcscientific.comjpt.comwashington.edu
Radiolabeling Incorporating radioisotopes like ¹²⁵I enables tracking of the peptide's distribution and pharmacokinetics in vivo. plos.org

Elucidation of Molecular and Cellular Mechanisms of Action for Nigrocin Og13

Identification and Validation of Nigrocin-OG13 Molecular Targets

The specific molecular targets of this compound are not yet fully elucidated. Research into its direct binding partners and its effects on specific enzymes and receptors is necessary to build a complete profile of its activity.

Direct Binding Assays and Protein-Ligand Interaction Profiling

Currently, there is a lack of specific published data from direct binding assays or comprehensive protein-ligand interaction profiling studies for this compound. Such studies would be crucial for identifying the precise molecules, such as proteins or lipids on microbial or host cells, to which this compound directly binds to exert its effects. A study on peptides from Odorrana grahami indicated that antimicrobial peptides from this species can exert their functions through various means, including the formation of pores in cell walls and the induction of DNA condensation, though these actions were not specifically attributed to this compound. researchgate.net

Enzyme Modulation and Inhibition Kinetics by this compound

Detailed studies on the modulation of specific enzymes or the kinetics of enzyme inhibition by this compound are not currently available. Investigating the impact of this compound on key cellular enzymes would provide insight into whether its mechanism involves the disruption of critical metabolic or signaling pathways through enzymatic interference.

Receptor Binding Affinity and Selectivity Studies of this compound

There is no specific information available regarding the receptor binding affinity and selectivity of this compound. A study exploring the synergistic effects between the amphibian lectin odorranalectin and this compound was conducted. nih.govresearchgate.net In this research, while a combination of the peptides showed some effect against HIV, this compound individually had no reported effect, suggesting it may not directly target viral receptors in isolation. nih.govresearchgate.net

This compound Mediated Perturbations of Cellular Processes and Signaling Pathways

The broader impact of this compound on cellular systems, including signal transduction and global changes in gene and protein expression, remains a developing area of research.

Investigation of Signal Transduction Cascades Affected by this compound

Specific signal transduction cascades that are directly affected by this compound have not been detailed in the available scientific literature. Identifying which signaling pathways are perturbed upon cellular exposure to this peptide would be a significant step in understanding its mechanism of action.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

While transcriptomics and proteomics are recognized as powerful methodologies for investigating the mechanisms of antimicrobial peptides, specific profiling data for cells exposed to this compound has not been published. uminho.ptresearchgate.net A review article mentions this compound in a table related to studies on Staphylococcus aureus, but does not provide specific transcriptomic or proteomic outcomes for this particular peptide. uminho.ptresearchgate.net Such analyses would be invaluable for revealing the global cellular response to this compound, highlighting which genes and proteins are up- or down-regulated and thus providing clues to its functional pathways.

A study on the peptidome of Odorrana grahami revealed that a single point mutation in the gene encoding this compound results in the substitution of a cysteine residue with an arginine, which in turn destroys a disulfide bridge that is conserved in related peptides. researchgate.net This structural alteration likely influences its biological activity and interaction with molecular targets.

In Vitro and Ex Vivo Biological Activities of Nigrocin Og13 in Model Systems

Antimicrobial Activity of Nigrocin-OG13 Against Bacterial Strains (e.g., Staphylococcus aureus)

This compound has been identified as an antimicrobial peptide with activity against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.org Its efficacy against Staphylococcus aureus, a common and often drug-resistant pathogen, has been a subject of investigation.

Evaluation of Bactericidal and Bacteriostatic Effects

The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) activity is crucial in antimicrobial research. reactgroup.orgecepartners.com Bactericidal agents are often preferred, especially in severe infections or in patients with compromised immune systems, as they can eradicate the pathogen without heavy reliance on the host's immune response. youtube.com The determination of whether an agent is bactericidal or bacteriostatic often involves comparing the minimum inhibitory concentration (MIC), the lowest concentration that inhibits visible growth, with the minimum bactericidal concentration (MBC), the lowest concentration that kills a significant portion of the bacteria. nih.gov An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. nih.gov

While the specific MBC/MIC ratio for this compound against Staphylococcus aureus is not detailed in the provided search results, its involvement in synergistic bactericidal studies suggests it contributes to bacterial killing. researchgate.net

Assessment of Activity Against Biofilm Formation

Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which offers protection from antimicrobial agents and the host immune system. mdpi.com The ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms is a significant advantage. nih.gov

Studies have shown that some antimicrobial peptides can interfere with biofilm formation at various stages, including initial attachment, maturation, and dispersion of the biofilm. mdpi.com this compound has been noted for its potential in anti-biofilm strategies, particularly in combination with other agents. tandfonline.comuminho.pt For instance, its synergistic activity with lysostaphin (B13392391) against S. aureus biofilms has been highlighted. researchgate.net

Antifungal Activity of this compound

In addition to its antibacterial properties, this compound has also been reported to possess antifungal activity. novoprolabs.comcpu-bioinfor.org This broad-spectrum activity against different types of microorganisms is a characteristic of many antimicrobial peptides. uminho.pt The mechanisms underlying the antifungal action of peptides like this compound often involve disruption of the fungal cell membrane. imrpress.com Fungi, being eukaryotic organisms, share some cellular features with human cells, which can sometimes lead to toxicity. nih.gov However, many antimicrobial peptides exhibit selectivity for microbial membranes. uminho.pt

Synergistic Effects of this compound with Other Antimicrobial Agents

Synergism, where the combined effect of two or more agents is greater than the sum of their individual effects, is a key strategy to enhance antimicrobial efficacy and combat drug resistance. ecepartners.comekb.eg this compound has been investigated for its synergistic potential with various other antimicrobial compounds. researchgate.netsing-group.org

A notable example is the synergistic bactericidal activity observed when this compound is combined with lysostaphin against Staphylococcus aureus. researchgate.net This combination has been shown to be effective against both planktonic (free-floating) bacteria and biofilms. researchgate.netuminho.pt Such synergistic interactions can lower the required concentrations of each agent, potentially reducing side effects and the likelihood of resistance development. researchgate.net

Furthermore, a study exploring the synergy between amphibian lectins and antimicrobial peptides found that while this compound alone had no effect on HIV, a combination with Odorranain-K1 did show anti-HIV activity, albeit with low selectivity. nih.govsinh.ac.cn

Table 1: Synergistic Combinations Involving this compound

Interacting Agent Target Organism/Virus Observed Effect
Lysostaphin Staphylococcus aureus Synergistic bactericidal activity
Odorranain-K1 HIV Anti-HIV activity

Modulation of Cellular Responses in Eukaryotic Cell Lines (e.g., immunomodulation, anti-inflammatory activity)

Beyond direct antimicrobial action, some antimicrobial peptides can modulate the host's immune response, a property known as immunomodulation. frontiersin.orgtaylorfrancis.com These effects can include altering the production of signaling molecules like cytokines and influencing the activity of immune cells. scielo.brmdpi.com

While direct studies on the immunomodulatory or anti-inflammatory effects of this compound on eukaryotic cell lines are not extensively detailed in the provided search results, the broader class of antimicrobial peptides is known to have such activities. uminho.ptnih.gov These peptides can influence processes like inflammation, which is a key component of the immune response. academicjournals.orgmdpi.comfrontiersin.orgmdpi.com For example, some peptides can modulate the production of inflammatory mediators and help in resolving inflammation. nih.gov The potential for this compound to have such effects warrants further investigation, given the known immunomodulatory roles of other amphibian-derived peptides. frontiersin.org

Table 2: Mentioned Compounds

Compound Name
Amoxicillin
Cefotaxime
Ciprofloxacin
Colistin
Daptomycin
Doxycycline
Erythromycin
Gentamicin
Imipenem
Linezolid
Lysostaphin
Magainin-2
Meropenem
Methicillin
Minocycline
Nisin
Odorranain-K1
Penicillin G
Pexiganan
Polymyxin B
Ranalexin
Rifampicin
Tetracycline
Tigecycline

Structure Activity Relationship Sar Studies of Nigrocin Og13 and Its Derivatives

Correlating Nigrocin-OG13 Structural Motifs with Specific Molecular Target Interactions

The biological activity of antimicrobial peptides like this compound is intrinsically linked to their primary and secondary structures. These peptides typically interact with the microbial cell membrane, and their structural motifs are key determinants of these interactions. While specific molecular targets of this compound are not definitively identified in the available research, the general mechanism for many antimicrobial peptides involves interaction with the negatively charged components of bacterial membranes.

Key structural features likely influencing this compound's activity include:

Cationic Residues: The presence of positively charged amino acids (e.g., Lysine, Arginine) is crucial for the initial electrostatic attraction to the anionic microbial membranes.

Hydrophobic Residues: A significant proportion of hydrophobic amino acids facilitates the insertion of the peptide into the lipid bilayer, leading to membrane disruption.

Amphipathic Structure: The spatial arrangement of hydrophilic and hydrophobic residues to form an amphipathic structure, often an α-helix or β-sheet, is a hallmark of many antimicrobial peptides. This amphipathicity is vital for membrane permeabilization.

The interplay of these motifs dictates the peptide's ability to selectively bind to and disrupt microbial membranes over host cell membranes. The prediction of drug-target interactions can be approached by integrating chemical, genomic, and pharmacological data to build a comprehensive interaction network. nih.gov

Table 1: General Structural Motifs of Antimicrobial Peptides and Their Putative Roles

Structural MotifPutative Role in Molecular Target Interaction
Cationic ChargesInitial electrostatic attraction to negatively charged microbial cell membranes.
HydrophobicityInsertion into the lipid bilayer, leading to membrane disruption.
AmphipathicityOrientation at the membrane interface and facilitation of pore formation or membrane destabilization.
Helicity/Sheet FormationStabilization of the peptide structure within the membrane environment.

Impact of Amino Acid Substitutions and Modifications on this compound Biological Activities

Systematic substitution of amino acids in a peptide sequence is a fundamental technique in SAR studies to probe the contribution of individual residues to biological activity. For a peptide like this compound, substitutions can modulate its net charge, hydrophobicity, amphipathicity, and propensity to form a specific secondary structure, thereby affecting its antimicrobial and hemolytic activities.

Studies on other antimicrobial peptides have demonstrated that:

Enhancing Cationicity: Increasing the net positive charge, often by substituting neutral or acidic residues with basic ones (e.g., Lys, Arg), can enhance antimicrobial potency, particularly against Gram-negative bacteria. tandfonline.com

Optimizing Hydrophobicity: There is often an optimal range of hydrophobicity for antimicrobial activity. While increased hydrophobicity can enhance membrane interaction, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity to host cells. tandfonline.com

Alanine (B10760859) Scanning Mutagenesis: Substituting individual amino acids with alanine can help identify residues critical for activity. For instance, replacing key hydrophobic or cationic residues with alanine often leads to a significant reduction in antimicrobial potency. mdpi.com

A study on the protease inhibitor BmSPI39 showed that substituting the P1 residue with Gln, Ser, or Thr significantly enhanced its inhibitory activity, while substitution with Ile, Trp, Pro, or Val weakened it. mdpi.com This highlights the profound impact that single amino acid changes can have on biological function.

Table 2: Illustrative Impact of Amino Acid Substitutions on Antimicrobial Peptide Activity (General Findings)

Substitution TypeExampleGeneral Impact on ActivityReference
Increased CationicityNeutral → Lysine/ArginineEnhanced antimicrobial potency tandfonline.com
Altered HydrophobicityHydrophobic → More HydrophobicPotentially increased membrane interaction and toxicity tandfonline.com
Alanine ScanningAny Residue → AlanineIdentification of critical residues for activity mdpi.com
Specific Functional GroupGlycine → Serine/ThreonineCan enhance specific inhibitory activities mdpi.com

Stereochemical Influence on this compound Activity and Selectivity

The stereochemistry of a peptide, specifically the chirality of its constituent amino acids, plays a pivotal role in its biological activity. nih.gov Most natural peptides are composed of L-amino acids. The introduction of D-amino acids can have several significant effects:

Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize L-amino acid substrates. This can prolong the in vivo half-life of the peptide.

Altered Secondary Structure: The incorporation of D-amino acids can disrupt or alter the native secondary structure (e.g., α-helix), which can in turn affect its interaction with membranes.

Modified Biological Activity: The change in three-dimensional structure due to D-amino acid substitution can lead to altered antimicrobial potency and selectivity. nih.gov In some cases, an all-D-amino acid peptide can retain antimicrobial activity by interacting with the lipid components of the membrane rather than chiral protein targets.

For a peptide like this compound, creating enantiomeric (all-D) or diastereomeric (mixed L- and D-amino acids) versions could lead to analogues with improved stability and potentially different activity profiles. The biological activity of many chiral molecules is highly dependent on their stereochemical composition. michberk.com

Development of Predictive Pharmacophore Models for this compound Analogues

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for a molecule to exert a specific biological activity. researchgate.net For this compound, a pharmacophore model could be developed to guide the design of new analogues with enhanced potency and selectivity.

The development of a pharmacophore model for this compound analogues would typically involve:

Ligand-Based Approach: If a set of active and inactive this compound analogues were available, their structures could be superimposed to identify common chemical features that are essential for activity. semanticscholar.org

Structure-Based Approach: If the three-dimensional structure of this compound bound to its molecular target (e.g., a component of the bacterial membrane) were known, the key interaction points could be used to define the pharmacophore. frontiersin.org

A validated pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features but may have different chemical backbones, potentially leading to the discovery of new classes of antimicrobial agents. pensoft.net This approach streamlines the identification of potential ligands with desired binding characteristics. pensoft.net

Advanced Methodologies and Computational Approaches in Nigrocin Og13 Research

Omics Technologies in Profiling Nigrocin-OG13 Biological Effects (e.g., Metabolomics, Lipidomics)

"Omics" technologies offer a holistic view of the molecular changes within an organism or cell in response to a substance like this compound. By analyzing the entirety of a specific class of molecules, researchers can gain deep insights into the peptide's mechanism of action and its broader biological impact.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. jcu.edu.auirpcds.org In the context of this compound, metabolomics can reveal how the peptide perturbs the metabolic pathways of a target pathogen. For instance, treatment of bacteria with an antimicrobial peptide can lead to significant changes in their metabolic fingerprint. Analytical techniques such as mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) are employed to identify and quantify these changes. jcu.edu.aunih.gov While specific metabolomic studies on this compound are not extensively detailed in the public domain, the general approach provides a powerful tool for understanding its antimicrobial activity. jcu.edu.autandfonline.com

Lipidomics , a sub-discipline of metabolomics, focuses specifically on the comprehensive analysis of lipids. medrxiv.orgmetabolomicscentre.ca Given that many antimicrobial peptides, including likely this compound, exert their effects by interacting with and disrupting the cell membranes of microbes, lipidomics is a particularly relevant field. researchgate.net This technique can identify specific changes in the lipid composition of a bacterial membrane upon exposure to the peptide. Untargeted lipidomics, for example, assesses hundreds of lipid species, potentially revealing novel mechanisms of membrane disruption or interaction. medrxiv.org

The integration of metabolomics and lipidomics can provide a system-level understanding of the biological effects of this compound. medrxiv.org

Table 1: Illustrative Data from Omics Approaches in Antimicrobial Peptide Research

Omics TechniqueAnalytical PlatformPotential Findings for a Peptide like this compoundRelevance to Mechanism of Action
Metabolomics GC-MS, LC-MS, NMR jcu.edu.auAlterations in central carbon metabolism, amino acid biosynthesis, and energy production pathways in target pathogens.Elucidates the downstream metabolic consequences of peptide-induced stress or damage.
Lipidomics LC-MS metabolomicscentre.caChanges in the abundance of specific phospholipid classes (e.g., phosphatidylglycerols, cardiolipins) in the bacterial membrane.Provides direct evidence for membrane interaction and disruption.

High-Throughput and High-Content Screening Platforms for this compound Activity

High-Throughput Screening (HTS) and High-Content Screening (HCS) are essential technologies in modern drug discovery, enabling the rapid testing of thousands of compounds to identify those with desired biological activity. evotec.comnuvisan.com These platforms are instrumental in assessing the antimicrobial efficacy of this compound and its analogues against a wide array of pathogens.

High-Throughput Screening (HTS) involves the use of robotics, liquid handling devices, and sensitive detectors to conduct a large number of tests in parallel. uib.nonagibio.ch For this compound, HTS assays can be designed to measure bacterial growth inhibition in microtiter plates, allowing for the rapid determination of its minimum inhibitory concentration (MIC) against various bacterial strains. The automation and miniaturization inherent in HTS reduce costs and accelerate the pace of research. nuvisan.com

High-Content Screening (HCS) , also known as high-content analysis, combines the automation of HTS with cellular imaging and sophisticated image analysis software. medtest.phceltarys.comthermofisher.com This technology provides more detailed, multiparametric data at the single-cell level. medtest.phthermofisher.com For instance, an HCS platform could be used to visualize the effects of this compound on bacterial cell morphology, membrane integrity (using fluorescent dyes), and other cellular features simultaneously. This yields a richer understanding of the peptide's mechanism of action than what can be obtained from simple growth inhibition assays. nagibio.ch

Table 2: Comparison of HTS and HCS Platforms for this compound Research

PlatformPrimary GoalTypical ReadoutThroughputData Complexity
High-Throughput Screening (HTS) Identify active compounds and determine potency (e.g., MIC). evotec.comSingle endpoint measurement (e.g., optical density, luminescence).Very High (100,000s of compounds/day). nuvisan.comLow (e.g., active vs. inactive).
High-Content Screening (HCS) Elucidate mechanism of action by analyzing cellular phenotypes. celtarys.comMultiparametric image-based analysis (e.g., cell size, membrane permeability, DNA condensation). nagibio.chmedtest.phHigh (10,000s of compounds/day). thermofisher.comHigh (quantitative data on multiple cellular features).

Computational Chemistry and Molecular Modeling of this compound

Computational approaches are indispensable for understanding the structure-activity relationships of this compound at a molecular level. These methods allow for the visualization and simulation of the peptide and its interactions with biological targets, guiding the rational design of new and improved analogues.

Quantum Chemical Calculations for this compound Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure, geometry, and reactivity of a molecule like this compound. mdpi.comrsdjournal.org Methods such as Density Functional Theory (DFT) can be used to optimize the three-dimensional structure of the peptide and to calculate various molecular properties. nih.govnih.gov This information is foundational for more complex simulations and for understanding the intrinsic properties of the peptide that contribute to its activity. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein or a membrane surface. mdpi.comchemrxiv.org In the study of this compound, docking could be used to predict how the peptide interacts with specific components of a bacterial cell membrane or with intracellular targets. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. f1000research.com An MD simulation of this compound interacting with a model bacterial membrane can reveal the atomic-level details of the membrane insertion and disruption process. These simulations can show how the peptide's conformation changes as it binds to and integrates into the lipid bilayer, providing insights that are difficult to obtain through experimental methods alone. mdpi.com

In Silico Prediction of this compound Analogues and Their Activities

The insights gained from computational studies can be used to design new peptide sequences with potentially enhanced activity or other desirable properties. This in silico design process involves making modifications to the this compound sequence (e.g., amino acid substitutions) and then using computational tools to predict the impact of these changes on the peptide's structure, stability, and interaction with its target. Promising analogues identified through these computational screens can then be synthesized and tested experimentally, making the discovery process more efficient. uminho.pt

Table 3: Computational Approaches in this compound Research

Computational MethodApplication to this compoundInformation Gained
Quantum Chemical Calculations Determination of the peptide's optimal 3D geometry and electronic properties. mdpi.comnih.govFoundational structural and reactivity data.
Molecular Docking Predicting the binding mode of this compound to a bacterial membrane or other molecular targets. mdpi.comnih.govIdentification of key interacting residues and binding affinity estimates.
Molecular Dynamics Simulations Simulating the time-resolved interaction of this compound with a model bacterial membrane. f1000research.commdpi.comDetailed mechanism of membrane disruption; conformational changes in the peptide and lipids.
In Silico Analogue Design Creating virtual modifications of the this compound sequence and predicting their properties.Rational design of new peptide analogues with potentially improved antimicrobial activity.

Biosynthetic Pathways and Biotechnological Production of Nigrocin Og13

Elucidation of the Natural Biosynthetic Pathway of Nigrocin-OG13 in Odorrana grahami

The biosynthesis of antimicrobial peptides (AMPs) in amphibians is a complex process that begins with the transcription of the corresponding gene into a precursor mRNA. This is followed by translation and a series of post-translational modifications to yield the mature, active peptide.

While the specific genes and enzymes responsible for the biosynthesis of this compound have not been fully elucidated in the scientific literature, the general pathway for AMPs in Odorrana grahami provides a likely model. Typically, AMP genes encode a prepropeptide, which consists of a signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence.

Studies on other peptides from Odorrana grahami, such as odorranalectin, reveal a precursor structure that includes a signal peptide. researchgate.netplos.orgnih.gov This signal peptide is highly conserved among different AMPs from the same species, suggesting a common secretory pathway. For instance, the precursor of odorranalectin shares a similar signal peptide with another antimicrobial peptide from O. grahami, Nigrocin-OG20. researchgate.netplos.orgnih.gov It is highly probable that the gene for this compound follows a similar organization.

The enzymes involved in the processing of these precursors are generally endoproteases that recognize specific cleavage sites. The presence of a typical Lys-Arg motif preceding the mature peptide sequence in the odorranalectin precursor is a strong indicator of cleavage by a trypsin-like serine protease. researchgate.netplos.orgnih.gov It is hypothesized that a similar enzymatic cleavage process is involved in the maturation of this compound.

Table 1: Characteristics of Related Peptides from Odorrana grahami

Peptide NamePrecursor StructureKnown/Predicted Cleavage SiteReference
OdorranalectinContains a signal peptide and a pro-peptide regionLys-Arg researchgate.netplos.orgnih.gov
Nigrocin-OG20Shares a similar signal peptide with odorranalectinNot specified, but likely similar enzymatic processing researchgate.netplos.org

Post-translational modifications are critical for the structure and function of many antimicrobial peptides. nih.gov For amphibian AMPs, these modifications can include proteolytic cleavage, C-terminal amidation, and the formation of disulfide bridges. imrpress.com

In the case of this compound, while specific studies on its post-translational modifications are not detailed in the available literature, inferences can be drawn from related peptides. The maturation process likely begins with the endoproteolytic cleavage of the precursor peptide to release the mature peptide, as discussed previously. researchgate.netplos.orgnih.gov

Another common modification is C-terminal amidation, which can enhance the peptide's activity and stability. While it is not definitively known for this compound, this is a frequent feature among amphibian AMPs. imrpress.com Interestingly, a study noted that although this compound belongs to the same group as Nigrocin-OG20, it lacks the disulfide bridge present in the latter. researchgate.net This highlights the diversity of maturation processes even within the same family of peptides.

Recombinant Expression and Engineered Biosynthesis of this compound in Heterologous Systems

The direct extraction of this compound from Odorrana grahami is not feasible for large-scale production. Therefore, recombinant DNA technology offers a promising alternative. Heterologous expression systems such as the bacterium Escherichia coli and the yeast Pichia pastoris are commonly used for producing recombinant proteins. google.comnih.govnih.gov

While there are no specific reports on the recombinant expression of this compound, the general principles for producing antimicrobial peptides in these systems would apply. The gene encoding this compound, or its precursor, would be cloned into an expression vector under the control of a strong, inducible promoter. google.com The choice of expression host is critical. E. coli is a well-established host for recombinant protein production due to its rapid growth and well-understood genetics. nih.gov However, the formation of inclusion bodies and the lack of certain post-translational modification machinery can be challenging.

The yeast Pichia pastoris is another attractive host, as it is capable of performing some post-translational modifications and can secrete the expressed protein into the culture medium, simplifying purification. nih.gov The successful production of other antimicrobial peptides in these systems suggests that the recombinant expression of this compound is a viable strategy, though it would require empirical optimization.

Optimization of Fermentation and Production Processes for this compound

To achieve high yields of recombinant this compound, optimization of the fermentation process is essential. slideshare.net This involves fine-tuning various physical and chemical parameters to maximize cell growth and protein expression. nih.govijcmas.com

Key parameters for optimization include the composition of the culture medium (carbon and nitrogen sources, salts), pH, temperature, and aeration. frontiersin.org For example, a study on the production of a fungal immunomodulatory protein in Pichia pastoris found that optimizing the methanol (B129727) concentration (as an inducer) and the initial pH of the medium significantly increased the yield. nih.gov

Statistical methods, such as response surface methodology, are often employed to systematically optimize these parameters and identify the ideal conditions for maximal production. nih.gov The fermentation can be carried out in different modes, such as batch, fed-batch, or continuous culture, each with its own advantages regarding yield and productivity. slideshare.net While specific optimal conditions for this compound production have not been determined, the established principles of fermentation optimization provide a clear framework for developing a robust and efficient production process. ijcmas.com

Table 2: General Parameters for Fermentation Optimization

ParameterDescriptionGeneral Range/ConsiderationsReference
Temperature Affects microbial growth rate and protein folding.Typically 25-37°C, depending on the host organism. nih.govijcmas.com nih.govijcmas.com
pH Influences enzyme activity and nutrient availability.Often maintained between 6.0 and 8.0. nih.govijcmas.com nih.govijcmas.com
Inoculum Size The initial amount of microbial culture added to the fermenter.Usually a small percentage of the total volume, e.g., 2-4%. nih.gov nih.gov
Agitation Speed Ensures proper mixing and oxygen transfer.Varies with the fermenter size and culture viscosity. nih.gov nih.gov
Inducer Concentration The concentration of the substance that triggers gene expression.Needs to be optimized to maximize protein production without causing toxicity. nih.gov
Culture Medium Provides the necessary nutrients for growth and protein synthesis.Requires optimization of carbon, nitrogen, and mineral sources. ijcmas.comfrontiersin.org ijcmas.comfrontiersin.org

Potential Research Applications and Future Directions for Nigrocin Og13

Nigrocin-OG13 as a Chemical Probe for Fundamental Biological Pathway Elucidation

The unique properties of peptides like this compound make them valuable tools for dissecting complex biological processes. A chemical probe is a small molecule or peptide used to study and manipulate a biological system, and this compound shows potential in this area for several reasons. Its ability to interact with and disrupt microbial membranes can be harnessed to investigate the fundamental aspects of membrane biology, including lipid organization, membrane protein function, and the physical principles of membrane integrity.

By observing how this compound affects different types of synthetic and natural membranes, researchers can gain insights into the specific lipid and protein compositions that confer susceptibility or resistance to antimicrobial peptide action. Furthermore, studying the downstream cellular responses to this compound-induced membrane stress in model organisms could help elucidate pathways involved in cell envelope repair, stress signaling, and programmed cell death. These investigations are crucial for a deeper understanding of host-pathogen interactions and the core mechanisms of cellular homeostasis. The use of synthetic biology platforms, which allow for the reconstruction of biosynthetic pathways in microbial chassis like yeast, represents a powerful approach to functionally annotate the components of such biological processes. nih.gov

Exploration of this compound as a Research Tool in Antimicrobial Resistance Studies

Antimicrobial resistance (AMR) is a critical global health threat, necessitating the exploration of novel compounds and mechanisms to combat drug-resistant pathogens. nih.govwho.intpasteur.fr this compound serves as a valuable research tool in this domain due to its classification as a host defense peptide, a class of molecules that often employ mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics. imrpress.com

Researchers can utilize this compound to study the mechanisms of bacterial resistance to cationic antimicrobial peptides. This involves exposing various bacterial strains, including clinically relevant resistant isolates like Methicillin-resistant Staphylococcus aureus (MRSA), to the peptide and analyzing the genetic and phenotypic changes that lead to reduced susceptibility. nih.gov Such studies can uncover novel resistance genes and pathways, providing a deeper understanding of bacterial evolution under the selective pressure of host defense molecules.

Furthermore, this compound is a candidate for synergistic studies with conventional antibiotics. sing-group.orgtandfonline.com Research has shown that some antimicrobial peptides can potentiate the effects of traditional drugs, often by permeabilizing the bacterial membrane and facilitating drug entry. Investigating the synergistic activity of this compound with different classes of antibiotics against a panel of multidrug-resistant bacteria could identify promising combination therapies. researchgate.net These studies are essential for developing strategies to overcome existing resistance mechanisms and extend the lifespan of current antibiotics. nih.govamr-review.org

Future Avenues in this compound Synthetic Chemistry and Analogue Development

The native peptide sequence of this compound, while effective, provides a template for synthetic modification to enhance its therapeutic potential and research utility. Future work in the synthetic chemistry of this compound will likely focus on creating analogues with improved properties.

Key goals for analogue development include:

Enhanced Potency and Selectivity: Modifications to the amino acid sequence can increase the peptide's net positive charge or amphipathicity, potentially leading to stronger antimicrobial activity. imrpress.com The goal is to maximize efficacy against microbial cells while minimizing toxicity to mammalian cells.

Improved Stability: Natural peptides can be susceptible to degradation by proteases. Creating analogues with non-natural amino acids, cyclization, or other chemical modifications can increase stability in biological fluids, a crucial step for therapeutic development.

Broadened or Targeted Spectrum of Activity: Amino acid substitutions can alter the spectrum of activity, making analogues more potent against specific pathogens, such as Gram-negative or Gram-positive bacteria, or fungi. karishmakaushiklab.com Research into peptide analogues has demonstrated that enhancing cationicity can improve therapeutic efficacy, particularly against Gram-negative bacteria. researchgate.net

The table below outlines potential synthetic strategies and their intended outcomes for developing this compound analogues.

Synthetic Strategy Rationale Desired Outcome Example Research Target
Amino Acid Substitution Replace key residues with cationic (e.g., Lysine, Arginine) or hydrophobic (e.g., Tryptophan) amino acids.Increased membrane affinity and disruption; enhanced antimicrobial potency.MRSA, Pseudomonas aeruginosa
Peptide Cyclization Introduce a disulfide bridge (if not present) or a head-to-tail lactam bridge. researchgate.netIncreased resistance to exonuclease degradation and improved conformational stability.Systemic infection models
Lipidation Attach a fatty acid chain to the peptide backbone.Enhanced interaction with lipid membranes.Biofilm-forming bacteria
Truncation & Fragmentation Synthesize shorter versions of the peptide to identify the minimal active domain.Reduced cost of synthesis while retaining biological activity.Topical formulations

Emerging Research Areas and Unexplored Biological Activities of this compound

While primarily known for its antimicrobial properties, the full biological activity profile of this compound is likely not fully characterized. karishmakaushiklab.com Emerging research areas could uncover novel functions and applications for this peptide.

One area of interest is its potential immunomodulatory activity. Many host defense peptides do more than just kill microbes; they can also modulate the host immune response, for instance, by recruiting immune cells or suppressing inflammation. Investigating the effect of this compound on cytokine production, macrophage polarization, and other immune functions could open up applications in inflammatory diseases or as a vaccine adjuvant.

Another unexplored avenue is its potential anti-parasitic or antiviral activity. A study noted that while this compound and a related peptide, Nigrocin-OG21, had no individual effect on HIV, a combination with the lectin odorranalectin showed some synergistic anti-HIV activity, albeit with low selectivity. nih.gov This preliminary finding suggests that further investigation into its effects on other viruses and parasites is warranted.

Finally, the role of this compound within its native biological context—the frog skin—is part of a complex mixture of bioactive peptides. researchgate.netnih.gov Studying its interactions with other peptides in this secretion could reveal synergistic relationships and provide blueprints for designing highly effective, multi-component antimicrobial or wound-healing formulations. nih.gov The vast diversity of antimicrobial peptides found even within a single amphibian species suggests a complex evolutionary response to a wide array of microorganisms. researchgate.net

Conclusion: Synthesis of Current Knowledge and Perspectives on Nigrocin Og13 Research

Summary of Key Academic Contributions and Discoveries Pertaining to Nigrocin-OG13

The primary and most significant contribution to the understanding of this compound comes from a comprehensive "anti-infection peptidomics" study of the skin secretions of Odorrana grahami. researchgate.net This research led to the initial identification and characterization of a vast array of antimicrobial peptides, including the nigrocin family to which this compound belongs. A key discovery from this work was the elucidation of the primary structure of this compound and the notable absence of a disulfide bridge, a feature present in other members of the nigrocin family like Nigrocin-OG20. researchgate.netresearchgate.net This structural uniqueness, resulting from the substitution of a cysteine residue with arginine, is a pivotal aspect of its molecular architecture.

Subsequent research has highlighted the synergistic bioactivities of this compound. Notably, it has been shown to act in concert with the enzyme lysostaphin (B13392391) to produce a potent bactericidal effect against Staphylococcus aureus. researchgate.net Furthermore, while inactive against HIV on its own, this compound exhibits anti-HIV activity when combined with other peptides from the same frog, such as Nigrocin-OG21 and Odorranain-K1, demonstrating a complex interplay between the components of the frog's defensive peptide arsenal. plos.orgsinh.ac.cn Studies have also characterized its hemolytic activity, an important parameter for assessing its potential for therapeutic development. researchgate.net

Identification of Unresolved Questions and Challenges in this compound Research

Despite the foundational knowledge that has been established, several questions and challenges in this compound research remain. A significant gap is the lack of published studies on the total synthesis of this compound. The development of an efficient synthetic route is crucial for producing sufficient quantities for further research and for the generation of analogues to explore structure-activity relationships.

The precise mechanism of action of this compound has been broadly attributed to membrane disruption, a common feature of many antimicrobial peptides. researchgate.netimrpress.com However, the specific molecular details of its interaction with microbial membranes and whether it has any intracellular targets remain to be fully elucidated. Furthermore, while its synergistic effects are documented, the underlying molecular mechanisms of this synergy are not yet understood.

A major challenge in the potential therapeutic application of this compound is its hemolytic activity. researchgate.net While this is a common characteristic of many AMPs, strategies to mitigate this toxicity while preserving antimicrobial potency are needed. This could potentially be addressed through the synthesis and screening of analogues, but this area of research is also currently underexplored for this compound. The stability of the peptide in biological systems and its pharmacokinetic profile are also unknown, representing further hurdles to its development as a therapeutic agent.

Broader Implications of this compound Discoveries for Chemical Biology and Natural Product Science

The discovery and study of this compound have several broader implications for the fields of chemical biology and natural product science. The identification of such a large and diverse repertoire of antimicrobial peptides from a single amphibian species underscores the vast, untapped potential of the natural world as a source of novel bioactive compounds. researchgate.netimrpress.com It highlights the power of peptidomic approaches in rapidly identifying and characterizing new natural products.

From a chemical biology perspective, this compound serves as an interesting case study in structure-function relationships. The absence of a disulfide bridge, which in many peptides is crucial for stability and activity, raises questions about how it maintains its conformation and function. researchgate.net This makes it a valuable tool for understanding the structural requirements for antimicrobial activity in this class of peptides.

The synergistic activities of this compound with other peptides and enzymes point towards a more complex and combinatorial view of innate immunity and antimicrobial action. researchgate.netplos.orgsinh.ac.cn This suggests that the future of anti-infective therapy may lie not in single agents but in combination therapies that mimic these natural synergistic relationships to enhance efficacy and combat drug resistance. The study of such synergistic systems, with this compound as a component, could pave the way for novel therapeutic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.